molecular formula C11H12ClNO2 B1519835 2-(Furan-2-ylmethoxy)aniline hydrochloride CAS No. 1185293-76-8

2-(Furan-2-ylmethoxy)aniline hydrochloride

Cat. No.: B1519835
CAS No.: 1185293-76-8
M. Wt: 225.67 g/mol
InChI Key: BUOYFMFMWDZLSX-UHFFFAOYSA-N
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Description

2-(Furan-2-ylmethoxy)aniline hydrochloride is a chemical compound with the molecular formula C11H12ClNO2. It is a derivative of furan, a heterocyclic organic compound characterized by a ring structure composed of one oxygen and four carbon atoms. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-ylmethoxy)aniline hydrochloride typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is known for its mild and functional group-tolerant conditions. The process involves the coupling of 2-bromo-5-nitrofuran with 2-hydroxyphenylboronic acid under microwave irradiation in the presence of a palladium catalyst (Pd(PPh3)4) and potassium carbonate (K2CO3) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-ylmethoxy)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Electrophilic reagents such as bromine (Br2) and nitric acid (HNO3) are employed.

Major Products Formed

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

2-(Furan-2-ylmethoxy)aniline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Furan-2-ylmethoxy)aniline hydrochloride involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antibacterial or antifungal activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Furan-2-ylmethoxy)aniline hydrochloride stands out due to its unique combination of a furan ring and aniline moiety, which imparts distinct biological and chemical properties

Properties

IUPAC Name

2-(furan-2-ylmethoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2.ClH/c12-10-5-1-2-6-11(10)14-8-9-4-3-7-13-9;/h1-7H,8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOYFMFMWDZLSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OCC2=CC=CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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